molecular formula C16H15N3O5S B2499190 Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 899960-49-7

Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate

Cat. No. B2499190
CAS RN: 899960-49-7
M. Wt: 361.37
InChI Key: CEYVFPDMKMFGIB-UHFFFAOYSA-N
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Description

“Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate” is a complex organic compound. It is part of the pyridopyrimidine class of compounds, which are known for their diverse biological activities .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The arylmethylidene derivatives of furan-2(3H)-ones, including compounds similar to Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate, are pivotal in synthesizing various heterocyclic compounds. These compounds contain pyrimidine and pyridazine structural fragments, analogous to nitrogen-containing bases of the pyrimidine series. Such syntheses lead to the creation of new biologically active compounds with potential in plant growth regulation and other applications (Aniskova, Grinev, & Yegorova, 2017).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to this compound, has shown these compounds to be effective antiprotozoal agents. They demonstrate strong DNA affinity and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).

Antimicrobial Activity

Compounds synthesized from ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have shown promising antimicrobial activity against Staphylococcus aureus, suggesting potential uses in developing new antibiotics (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone, related to this compound, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have shown to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), with significant analgesic and anti-inflammatory activities, suggesting their use in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Targeting Multidrug Resistant Cancer Cells

4-Substituted-5-methyl-furo[2,3-d]pyrimidines, structurally related to this compound, have been designed and synthesized as microtubule targeting agents. These agents are effective against multidrug-resistant cancer cells, overcoming Pgp and βIII-tubulin mediated drug resistance, and showing significant antitumor activity in preclinical models (Devambatla, Namjoshi, Choudhary, Hamel, Shaffer, Rohena, Mooberry, & Gangjee, 2016).

Future Directions

Pyridopyrimidines, including this compound, have shown a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring the therapeutic potential of this compound and optimizing its synthesis.

properties

IUPAC Name

methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-18-13-12(14(20)19(2)16(18)22)11(6-7-17-13)25-8-9-4-5-10(24-9)15(21)23-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYVFPDMKMFGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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